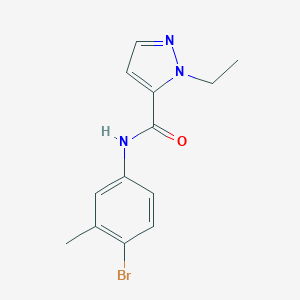
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BML-210, is a pyrazole-based compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an exciting area of research.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of various kinases involved in cancer progression, including Akt and ERK.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the expression of COX-2. It also induces apoptosis in cancer cells and reduces the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. It is also easily synthesized and purified, making it readily available for research purposes. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-3-methylbenzoic acid with ethyl hydrazinecarboxylate, followed by cyclization of the resulting intermediate. This reaction produces N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, which can be purified using various chromatographic techniques.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a promising candidate for drug development.
properties
Molecular Formula |
C13H14BrN3O |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(6-7-15-17)13(18)16-10-4-5-11(14)9(2)8-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI Key |
AESZSCIZSWYAAO-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)

![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)

![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B280362.png)


![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)

